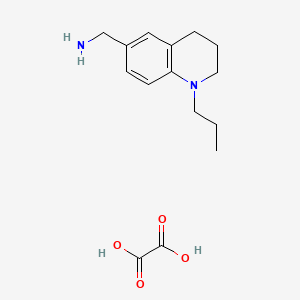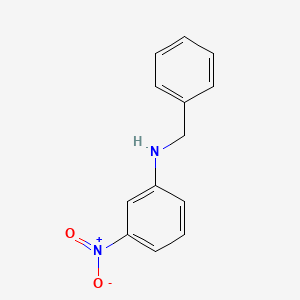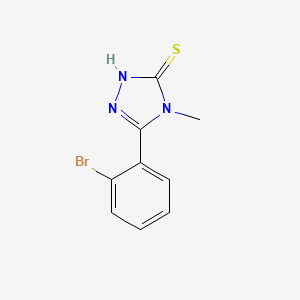
5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves the alkylation of triazole thiol with halogen-containing compounds, a process that showcases nucleophilic substitution reactions. For example, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been carried out in a methanol medium in the presence of sodium hydroxide, yielding compounds with high yield (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). This methodology could be adaptable for synthesizing the subject compound by substituting the 5-bromofuran-2-yl group with a 2-bromophenyl group.
Molecular Structure Analysis
The structure of triazole derivatives is often confirmed using 1H NMR spectroscopy and elemental analysis. For instance, the structural confirmation of synthesized triazole compounds was achieved through X-ray single crystal diffraction and spectral analyses (NMR and IR) (Molbank, 2023).
Chemical Reactions and Properties
Triazole thiol derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition. The reactivity of these compounds is often investigated in the context of synthesizing novel derivatives with potential biological activities. The study of intermolecular interactions, such as hydrogen bonding and π-π interactions, in triazole derivatives is crucial for understanding their reactivity and properties (Journal of Chemical Sciences, 2014).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are essential for their application in drug formulation and material science. For example, the crystallization process and solubility in organic solvents versus water are critical parameters (Farmatsevtychnyi zhurnal, 2018).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including their reactivity towards various chemical reagents, potential for tautomerism, and their electrophilic and nucleophilic sites, have been explored. These aspects are pivotal for designing triazole compounds with desired biological or physical properties. The analysis of the electronic characteristics and reactivity of triazole compounds provides insights into their potential applications and interactions with biological targets (Medical and Clinical Chemistry, 2016).
Wissenschaftliche Forschungsanwendungen
-
Hydrazine-Coupled Pyrazole Derivatives
- Application: These compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Method: Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Results: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .
-
4-Bromo-3-Formyl-N-Phenyl-5-Propylthiophene-2-Carboxamide
- Application: This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .
- Method: All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
- Results: This is a four-step protocol starting from thiophene with an overall yield of 47% .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXELBWIYJJNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350255 |
Source


|
| Record name | 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
58064-57-6 |
Source


|
| Record name | 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

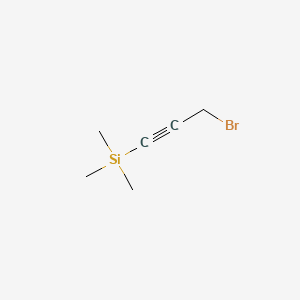




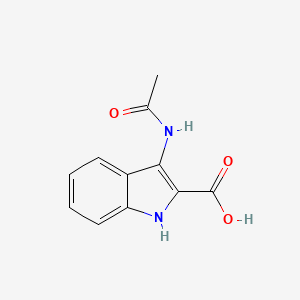

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)


![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)
